![molecular formula C13H14F3NO B13472444 3-[4-(Trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B13472444.png)
3-[4-(Trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane is a complex organic compound known for its unique structural features and diverse applications. This compound contains a trifluoromethoxy group attached to a phenyl ring, which is further connected to a bicyclic azabicycloheptane structure. The presence of the trifluoromethoxy group imparts significant chemical stability and lipophilicity, making it a valuable compound in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl precursor. One common method involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines to form bis-ureas . This intermediate can then undergo further reactions to form the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy group or the azabicycloheptane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-[4-(Trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating diseases such as hypertension and cancer.
Mécanisme D'action
The mechanism of action of 3-[4-(Trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This can lead to a decrease in the production of certain metabolites, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethoxy)phenylboronic acid
- 3-[[4′-(Trifluoromethoxy)phenoxy]methyl]phenylboronic acid
- 3,3-dimethyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]bicyclo[2.2.1]heptane-1-carboxamide
Uniqueness
3-[4-(Trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane stands out due to its unique bicyclic structure combined with the trifluoromethoxy group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, which are not commonly found in other similar compounds.
Propriétés
Formule moléculaire |
C13H14F3NO |
|---|---|
Poids moléculaire |
257.25 g/mol |
Nom IUPAC |
3-[4-(trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)18-11-5-2-8(3-6-11)12-9-1-4-10(7-9)17-12/h2-3,5-6,9-10,12,17H,1,4,7H2 |
Clé InChI |
GHGMMEGSSUASCT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C(N2)C3=CC=C(C=C3)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




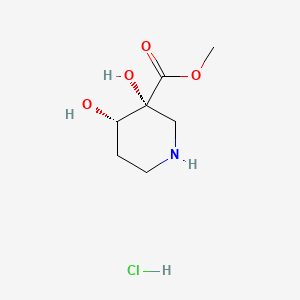
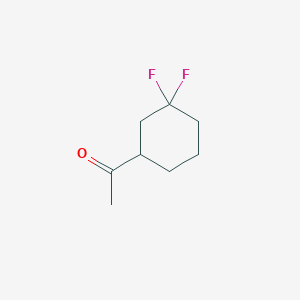
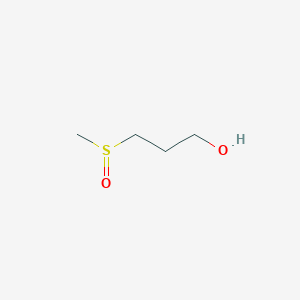
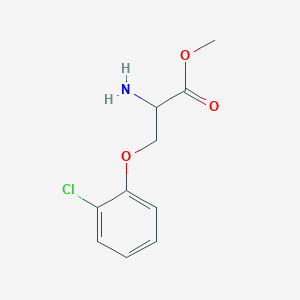


![2-[1-(Aminomethyl)cyclopentyl]acetaldehyde](/img/structure/B13472411.png)
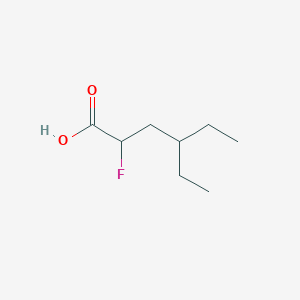
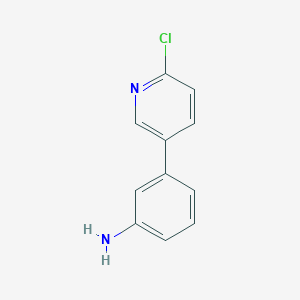
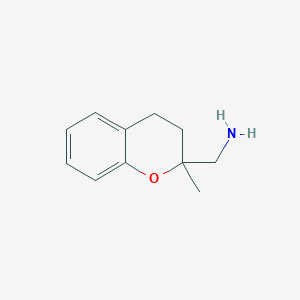

![(3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B13472452.png)
